Cas no 88026-82-8 ((S)-2-Amino-2-phenylethan-1-ol hydrochloride)

(S)-2-Amino-2-phenylethan-1-ol hydrochloride is a chiral amino alcohol derivative widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its enantiomeric purity makes it valuable for asymmetric synthesis, particularly in the preparation of optically active compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is commonly employed in the synthesis of β-adrenergic receptor agonists, chiral auxiliaries, and other bioactive molecules. Its well-defined stereochemistry ensures consistent performance in stereoselective reactions. The product is typically characterized by high purity (>98%) and meets stringent quality standards, making it suitable for research and industrial-scale processes.
(S)-2-Amino-2-phenylethan-1-ol hydrochloride structure
88026-82-8 structure
Product Name:(S)-2-Amino-2-phenylethan-1-ol hydrochloride
CAS No:88026-82-8
MF:C8H12ClNO
MW:173.639981269836
MDL:MFCD12910592
CID:5041610
PubChem ID:102602654
Update Time:2026-02-28

(S)-2-Amino-2-phenylethan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-2-phenylethan-1-ol hydrochloride
    • (S)-2-Phenylglycinol HCl
    • Benzeneethanol, β-amino-, hydrochloride, (S)- (ZCI)
    • Benzeneethanol, β-amino-, hydrochloride, (βS)- (9CI)
    • (S)-2-Phenylglycinol hydrochloride
    • (S)-Phenylglycinol hydrochloride
    • BS-44772
    • MFCD12910592
    • (2S)-2-amino-2-phenylethanol;hydrochloride
    • (2S)-2-amino-2-phenylethanol hydrochloride
    • CS-0188460
    • 88026-82-8
    • SCHEMBL19554902
    • (S)-2-Amino-2-phenylethan-1-olhydrochloride
    • MDL: MFCD12910592
    • Inchi: 1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
    • InChI Key: KSXJJXIDBVLDBZ-DDWIOCJRSA-N
    • SMILES: Cl.OC[C@H](C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 173.0607417g/mol
  • Monoisotopic Mass: 173.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

(S)-2-Amino-2-phenylethan-1-ol hydrochloride Pricemore >>

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(S)-2-Amino-2-phenylethan-1-ol hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, rt
Reference
Intermolecular Alkyl Radical Additions to Enantiopure N-tert-Butanesulfinyl Aldimines
Fernandez-Salas, Jose A.; et al, Organic Letters, 2013, 15(7), 1658-1661

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylborane ,  Tributylstannane ,  Oxygen Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Hexane ;  -78 °C; 24 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, rt
Reference
Intermolecular Alkyl Radical Additions to Enantiopure N-tert-Butanesulfinyl Aldimines
Fernandez-Salas, Jose A.; et al, Organic Letters, 2013, 15(7), 1658-1661

(S)-2-Amino-2-phenylethan-1-ol hydrochloride Raw materials

(S)-2-Amino-2-phenylethan-1-ol hydrochloride Preparation Products

(S)-2-Amino-2-phenylethan-1-ol hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88026-82-8)(S)-2-Amino-2-phenylethan-1-ol hydrochloride
Order Number:A1186729
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:01
Price ($):267.0
Email:sales@amadischem.com

(S)-2-Amino-2-phenylethan-1-ol hydrochloride Related Literature

Additional information on (S)-2-Amino-2-phenylethan-1-ol hydrochloride

Recent Advances in the Application of (S)-2-Amino-2-phenylethan-1-ol Hydrochloride (CAS: 88026-82-8) in Chemical Biology and Pharmaceutical Research

The compound (S)-2-Amino-2-phenylethan-1-ol hydrochloride (CAS: 88026-82-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral amino alcohol serves as a crucial building block in the synthesis of various bioactive molecules, including β-adrenergic receptor agonists, antiviral agents, and enzyme inhibitors. Recent studies have highlighted its role in asymmetric synthesis, where its enantiomeric purity and structural features enable the construction of complex molecular architectures with high stereoselectivity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (S)-2-Amino-2-phenylethan-1-ol hydrochloride as a key intermediate in the synthesis of novel dopamine D2 receptor partial agonists. The researchers utilized its chiral center to control the stereochemistry of the final compound, resulting in improved binding affinity and selectivity. This work underscores the compound's importance in the development of central nervous system (CNS) therapeutics, particularly for neurological disorders such as Parkinson's disease and schizophrenia.

In the field of antiviral research, a recent breakthrough published in ACS Infectious Diseases (2024) reported the use of (S)-2-Amino-2-phenylethan-1-ol hydrochloride in the synthesis of potent influenza neuraminidase inhibitors. The study revealed that derivatives containing this structural motif exhibited enhanced inhibitory activity against both seasonal and pandemic influenza strains, with improved pharmacokinetic properties compared to existing drugs like oseltamivir.

The compound's application extends to cancer research as well. A 2024 Nature Communications paper described its incorporation into novel histone deacetylase (HDAC) inhibitors, showing promising results in preclinical models of hematological malignancies. The researchers attributed the improved tumor selectivity and reduced off-target effects to the precise spatial arrangement enabled by the (S)-2-Amino-2-phenylethan-1-ol scaffold.

From a synthetic chemistry perspective, recent advances in continuous flow technology have revolutionized the production of (S)-2-Amino-2-phenylethan-1-ol hydrochloride. A 2023 Chemical Engineering Journal publication detailed an innovative biocatalytic process using immobilized transaminases in microreactors, achieving >99% enantiomeric excess with significantly reduced reaction times and waste generation compared to traditional batch methods.

Quality control and analytical methods for (S)-2-Amino-2-phenylethan-1-ol hydrochloride have also seen significant improvements. The latest USP-NF monograph updates (2024) include more stringent specifications for residual solvents and chiral purity, reflecting the pharmaceutical industry's increasing demand for high-quality chiral building blocks. Advanced analytical techniques such as chiral supercritical fluid chromatography (SFC) and qNMR have been successfully applied to ensure batch-to-batch consistency.

Looking forward, the unique properties of (S)-2-Amino-2-phenylethan-1-ol hydrochloride position it as a valuable scaffold for PROTAC (proteolysis targeting chimera) development, as evidenced by recent patent filings from major pharmaceutical companies. Its ability to serve as a linker between target-binding warheads and E3 ligase-recruiting moieties while maintaining favorable physicochemical properties makes it particularly attractive for this emerging therapeutic modality.

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Amadis Chemical Company Limited
(CAS:88026-82-8)(S)-2-Amino-2-phenylethan-1-ol hydrochloride
A1186729
Purity:99%
Quantity:25g
Price ($):267.0
Email